4,6-Dichloro-1-indanone
CAS No.: 52397-81-6
Cat. No.: VC7825326
Molecular Formula: C9H6Cl2O
Molecular Weight: 201.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52397-81-6 |
---|---|
Molecular Formula | C9H6Cl2O |
Molecular Weight | 201.05 g/mol |
IUPAC Name | 4,6-dichloro-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C9H6Cl2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 |
Standard InChI Key | BIGNWTAXBIQGAZ-UHFFFAOYSA-N |
SMILES | C1CC(=O)C2=C1C(=CC(=C2)Cl)Cl |
Canonical SMILES | C1CC(=O)C2=C1C(=CC(=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
4,6-Dichloro-1-indanone belongs to the indanone family, a class of compounds featuring a bicyclic framework comprising a benzene ring fused to a cyclopentanone moiety. The systematic IUPAC name for this compound is 4,6-dichloro-2,3-dihydro-1H-inden-1-one, reflecting the positions of the chlorine atoms and the ketone functional group . Its structure is distinguished by electron-withdrawing chlorine groups at the 4- and 6-positions, which influence both its electronic properties and reactivity in subsequent chemical reactions.
Physicochemical Properties
The physicochemical profile of 4,6-dichloro-1-indanone is partially characterized, with key parameters summarized in Table 1.
Table 1: Physicochemical Properties of 4,6-Dichloro-1-indanone
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 201.05 | |
Purity | ≥98% | |
Boiling Point | Not reported | – |
Melting Point | Not reported | – |
Density | Not reported | – |
Synthetic Methodologies
Friedel-Crafts Acylation
A prevalent route to 1-indanones involves intramolecular Friedel-Crafts acylation, a reaction leveraging Lewis acids like aluminium chloride () to facilitate cyclization. For example, the synthesis of 2-methyl-1-indanone from m-xylene and isobutyryl chloride employs in dichloromethane at 0°C, achieving a 94% yield after distillation . Adapting this method for 4,6-dichloro-1-indanone would require chlorinated precursors, such as 3,5-dichlorophenylpropionic acid, undergoing cyclization with a chlorinating agent (e.g., ) followed by Friedel-Crafts catalysis .
Functionalization of Preformed Indanones
Industrial and Research Applications
Pharmaceutical Intermediate
4,6-Dichloro-1-indanone is manufactured at ≥98% purity for use in active pharmaceutical ingredient (API) synthesis . Its reactivity enables transformations into indenes (via reduction) or functionalized indanes, which are scaffolds in cardiovascular and antiviral drugs . For example, Miyaura et al. utilized 1-indanones to synthesize endothelin receptor antagonists , highlighting the compound’s versatility.
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